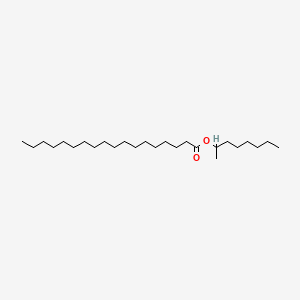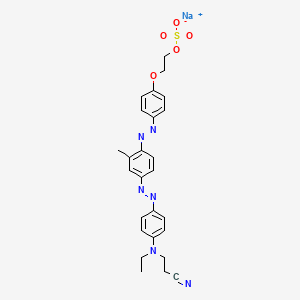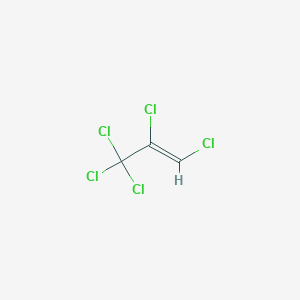
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2,5-dimethoxybenzaldehyde with diethylamine to form an intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and alkylation, to produce the final product. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the functional groups involved.
科学研究应用
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its mechanism of action in the human body.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may influence various biochemical processes.
相似化合物的比较
Similar Compounds
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-phenylbutan-1-ol
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-propanol
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-ethanol
Uniqueness
Compared to similar compounds, 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride is unique due to its specific structure and the presence of the diethylamino and dimethoxyphenyl groups
属性
CAS 编号 |
67114-83-4 |
|---|---|
分子式 |
C16H28ClNO3 |
分子量 |
317.8 g/mol |
IUPAC 名称 |
[4-(2,5-dimethoxyphenyl)-4-hydroxybutan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H27NO3.ClH/c1-6-17(7-2)12(3)10-15(18)14-11-13(19-4)8-9-16(14)20-5;/h8-9,11-12,15,18H,6-7,10H2,1-5H3;1H |
InChI 键 |
CSHNCPYQPJQTFG-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)C(C)CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


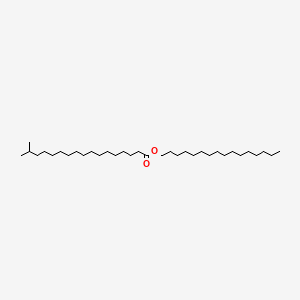
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

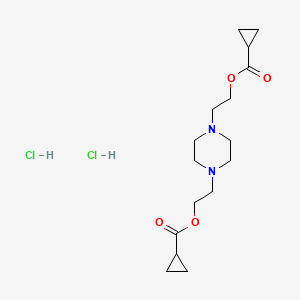

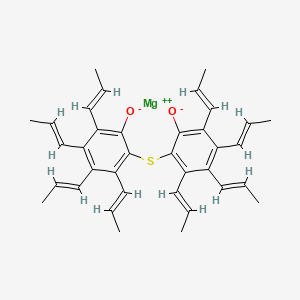
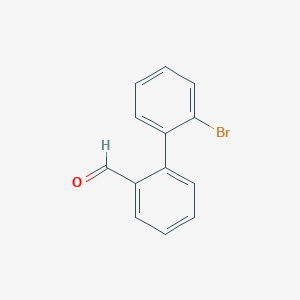
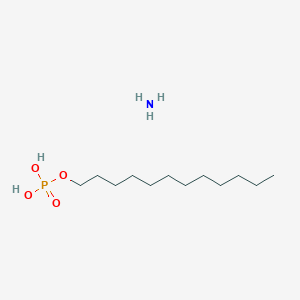
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)

